molecular formula C8H8O3 B8533131 Methyl 3-(furan-2-yl)prop-2-enoate

Methyl 3-(furan-2-yl)prop-2-enoate

Cat. No.: B8533131
M. Wt: 152.15 g/mol
InChI Key: PLNJUBIUGVATKW-UHFFFAOYSA-N
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Description

Methyl 3-(furan-2-yl)prop-2-enoate (IUPAC name: methyl (2E)-3-(furan-2-yl)prop-2-enoate) is an α,β-unsaturated ester featuring a furan substituent. Its molecular formula is C₈H₈O₃, with a molecular weight of 152.15 g/mol. The compound is synthesized via condensation reactions, yielding a brownish oil with a reported 35% efficiency . Key spectral characteristics include IR absorption bands at 1714 cm⁻¹ (ester C=O stretch) and 1642 cm⁻¹ (conjugated C=C bond) . Furan derivatives like this are of interest in medicinal chemistry due to their bioactivity, such as antimicrobial and anti-inflammatory properties .

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

methyl 3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C8H8O3/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3

InChI Key

PLNJUBIUGVATKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=CO1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-(furan-2-yl)prop-2-enoate

  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 166.18 g/mol
  • Key Differences: The ethyl ester has a longer alkyl chain, increasing hydrophobicity compared to the methyl derivative. No direct yield data is provided, but its synthesis follows analogous pathways .
  • Applications : Ethyl esters are often used as intermediates in agrochemicals, leveraging the furan ring’s electron-rich nature for further functionalization .

Phenyl (2E)-but-2-enoate

  • Molecular Formula : C₁₀H₁₀O₂
  • Molecular Weight : 162.19 g/mol
  • Key Differences :
    • Replaces the furan group with a phenyl ring, altering electronic properties. The phenyl group is strongly electron-withdrawing, reducing reactivity in conjugate additions compared to furan.
    • Synthesized as a gray oil with 35% yield, similar to the methyl furan derivative .

Ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate (ECFP)

  • Molecular Formula: C₁₁H₁₁NO₃
  • Molecular Weight : 205.21 g/mol
  • Key Differences: Incorporates a cyano (-CN) group, enhancing electrophilicity at the β-position. Thermodynamic studies reveal higher heat capacities and entropy compared to non-cyano derivatives, likely due to increased molecular rigidity .

Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate

  • Molecular Formula: C₁₀H₉NO₄
  • Molecular Weight : 207.19 g/mol
  • Key Differences: The nitro (-NO₂) group is strongly electron-withdrawing, making this compound more reactive in nucleophilic attacks than the furan analog. Used in polymer chemistry due to its UV absorption properties .

Pyridine-Containing Derivative

  • Example: 2-(pyridine-3-carbonylamino)ethyl (E)-3-(furan-2-yl)prop-2-enoate
  • Molecular Formula : C₁₅H₁₄N₂O₄
  • Molecular Weight : 294.29 g/mol
  • Key Differences :
    • The pyridine moiety introduces basicity and metal-coordination capability, expanding applications in catalysis or pharmaceutical design .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups Notable Properties/Applications
Methyl 3-(furan-2-yl)prop-2-enoate C₈H₈O₃ 152.15 Brownish oil Furan, α,β-unsaturated ester Bioactive intermediates
Ethyl 3-(furan-2-yl)prop-2-enoate C₉H₁₀O₃ 166.18 Not reported Furan, α,β-unsaturated ester Agrochemical synthesis
Phenyl (2E)-but-2-enoate C₁₀H₁₀O₂ 162.19 Gray oil Phenyl, α,β-unsaturated ester Model compound for reactivity studies
Ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate C₁₁H₁₁NO₃ 205.21 Not reported Cyano, furan, α,β-unsaturated ester High thermal stability
Methyl 3-(4-nitrophenyl)prop-2-enoate C₁₀H₉NO₄ 207.19 Not reported Nitro, α,β-unsaturated ester UV-active polymers

Research Findings and Trends

  • Electronic Effects: Furan’s electron-donating nature contrasts with nitro or cyano groups, influencing reactivity in Michael additions or Diels-Alder reactions .
  • Thermodynamics: Cyano-substituted derivatives exhibit higher heat capacities, suggesting stronger intermolecular interactions .
  • Biological Activity : Furan-containing esters show promise in drug discovery, while pyridine derivatives expand into coordination chemistry .

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